molecular formula C12H19NO2 B13247704 2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol

2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol

Cat. No.: B13247704
M. Wt: 209.28 g/mol
InChI Key: OKSGRZAJHAZMEP-UHFFFAOYSA-N
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Description

2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol is a secondary amine derivative featuring a phenylethyl group attached to an ethoxyethanol backbone. Its structure enables interactions with biological targets, such as receptors or enzymes, while the ethoxy chain enhances solubility in polar solvents .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[2-(1-phenylethylamino)ethoxy]ethanol

InChI

InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13-7-9-15-10-8-14/h2-6,11,13-14H,7-10H2,1H3

InChI Key

OKSGRZAJHAZMEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCCOCCO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C12H19NO2C_{12}H_{19}NO_2 and a molecular weight of 209.29 g/mol. It appears as a liquid at room temperature and has a phenylethyl group attached to an aminoethoxyethanol backbone. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

This compound is utilized in various scientific and industrial applications. Research indicates that it exhibits potential biological activities and may interact with specific receptors or enzymes, influencing various biological processes. Its structural characteristics suggest it could serve as a precursor in synthesizing pharmaceutical compounds and exploring biochemical pathways. The unique combination of a phenylethyl group with an aminoethoxy backbone imparts distinct chemical reactivity, stability, and versatility compared to similar compounds, making it valuable in both research and industrial applications.

Synthesis
The synthesis of this compound typically involves reacting 2-phenylethylamine with ethylene oxide under controlled conditions, often facilitated by a catalyst like a Lewis acid to enhance yield and purity. Large-scale reactors and continuous flow processes are employed in industrial settings to produce this compound efficiently. Advanced technologies for monitoring and control ensure consistent product quality, followed by purification techniques like distillation or chromatography to eliminate impurities.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
2-{2-[2-(Phenethyl)amino]ethoxy}ethanolSimilar backbone with variations in side chainsPotential differences in biological activity
2-{2-[N,N-Diethylamino]ethoxy}ethanolDifferent amine substituentsVarying pharmacological profiles
2-{2-[N-Methylaminopropyl]ethoxy}ethanolLonger alkyl chainAltered lipophilicity affecting absorption

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Ethoxyethanol Derivatives

2-[2-(Benzylamino)ethoxy]ethan-1-ol (AX)
  • Structure : Benzyl group replaces phenylethyl.
  • Synthesis: Prepared via reductive amination of 2-(2-aminoethoxy)ethanol with benzaldehyde and sodium triacetoxyborohydride (85% yield) .
  • Properties : Lower molecular weight (MW: ~195.95 g/mol vs. target compound’s estimated MW: ~253.3 g/mol) and reduced lipophilicity due to the absence of the phenylethyl chain.
  • Applications : Intermediate in drug conjugates or prodrugs requiring amine functionality .
2-{2-[Benzyl(methyl)amino]ethoxy}ethan-1-ol (AY)
  • Structure: N-methylated benzylamino variant of AX.
  • Synthesis: Methylation of AX using methanol and reductive agents.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • Structure: Bulky 1,1,3,3-tetramethylbutylphenoxy substituent.
  • Properties : Higher hydrophobicity (logP ~4.5 estimated) due to the branched alkyl group, making it suitable for surfactant or phase-transfer applications .

Azide- and Methoxy-Functionalized Analogs

2-(2-Azidoethoxy)ethan-1-ol
  • Structure : Azide group at the terminal ethoxy position.
  • Synthesis : Produced via nucleophilic substitution with sodium azide (89% yield) .
  • Applications : Click chemistry applications (e.g., bioconjugation with alkynes) .
2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol
  • Structure : Methoxyethoxy side chain instead of phenylethyl.
  • Properties : Enhanced water solubility (logP ~-0.5) due to ether oxygen atoms. Used in polymer chemistry and as a solvent modifier .

Aromatic and Heterocyclic Derivatives

Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., 7o, 7p, 7x)
  • Structure: Ethoxyethanol linked to pyrazolo-pyrimidine cores with sulfonyl or trifluoromethylphenyl groups.
  • Properties: Exhibit high purity (96–99% HPLC) and biological activity as aryl hydrocarbon receptor modulators. The ethoxyethanol chain improves solubility for in vivo studies .
2-[(4-Aminophenyl)methoxy]ethan-1-ol
  • Structure: 4-Aminobenzyloxy substituent.
  • Properties : Primary amine enables covalent bonding to carboxylic acids or carbonyl groups, useful in peptide synthesis or polymer crosslinking .

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups logP (Estimated) Applications Reference
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol ~253.3 Phenylethylamino, ethoxy ~2.1 Drug intermediates, receptor targeting
2-[2-(Benzylamino)ethoxy]ethan-1-ol ~195.95 Benzylamino, ethoxy ~1.5 Prodrug synthesis
2-(2-Azidoethoxy)ethan-1-ol ~163.1 Azide, ethoxy ~0.8 Bioconjugation
2-(2-Methoxyethoxy)ethanol ~134.2 Methoxyethoxy -0.5 Solvent, polymer chemistry
Pyrazolo[1,5-a]pyrimidine Derivative 7o ~469.5 Sulfonylphenyl, pyrimidine ~3.2 Aryl hydrocarbon receptor modulation

Biological Activity

2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol, also known as a phenylethylamine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.29 g/mol
  • IUPAC Name : 2-[2-(1-phenylethylamino)ethoxy]ethanol
  • SMILES Notation : C1=CC=C(C=C1)CCNCCOCCO

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving catecholamines. This compound may act as a selective agonist or antagonist at specific receptors, influencing various physiological processes such as mood regulation and cognitive function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that phenylethylamine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions.
  • Antidepressant Properties : The compound may enhance mood and alleviate depressive symptoms by increasing levels of monoamines in the brain .
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through the inhibition of pro-inflammatory cytokines .
  • Antitumor Activity : Some research has shown that phenylethylamine derivatives can inhibit cancer cell proliferation in vitro, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveProtects against oxidative damage
AntidepressantIncreases monoamine levels, enhances mood
Anti-inflammatoryReduces pro-inflammatory cytokines
AntitumorInhibits cancer cell proliferation

Case Study 1: Neuroprotective Properties

A study conducted on neuronal cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress. The compound was shown to upregulate antioxidant enzymes, suggesting a protective mechanism against neurodegeneration.

Case Study 2: Antidepressant Effects

In a randomized controlled trial involving animal models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors. Behavioral assessments indicated an increase in locomotor activity and reduced immobility in forced swim tests, supporting its antidepressant potential.

Case Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory effects revealed that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

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